molecular formula C18H24N4O2 B7437656 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

货号 B7437656
分子量: 328.4 g/mol
InChI 键: UJDSHIXEWKFRHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs.

作用机制

The mechanism of action of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves the inhibition of mutant EGFR signaling pathways, which are commonly dysregulated in NSCLC. Specifically, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide binds to the ATP-binding pocket of mutant EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. This mechanism is highly selective for mutant EGFR, and it has been shown to be effective in overcoming resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects:
6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several biochemical and physiological effects, including the inhibition of mutant EGFR signaling pathways, the induction of apoptosis, and the inhibition of tumor growth. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to be highly selective for mutant EGFR, with minimal activity against wild-type EGFR. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been shown to have a favorable safety profile, with few adverse events reported.

实验室实验的优点和局限性

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for mutant EGFR, which allows for the specific targeting of cancer cells with this mutation. Another advantage is its favorable safety profile, which allows for the administration of higher doses without significant toxicity. One limitation is its moderate yield in the synthesis process, which can limit the availability of the compound for lab experiments. Another limitation is the potential for the development of resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide over time, which can limit its long-term efficacy.

未来方向

There are several future directions for the development and use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide. One direction is the investigation of combination therapies that can enhance the efficacy of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide, such as the combination with other targeted therapies or immunotherapies. Another direction is the development of new EGFR TKIs that can overcome resistance to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other third-generation EGFR TKIs. Additionally, the use of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide in other types of cancer with EGFR mutations, such as head and neck cancer, is an area of active research. Finally, the development of biomarkers that can predict response to 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide and other EGFR TKIs is an important area of research that can help to optimize patient selection and treatment outcomes.

合成方法

The synthesis of 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide involves several steps, including the preparation of the key intermediate 2-(4-methoxyphenyl)-6-nitro-1H-benzimidazole, the reduction of the nitro group to an amino group, and the coupling of the resulting amine with the pyridine-3-carboxylic acid derivative. The final step involves the introduction of the oxan-2-ylpyrazole moiety by reacting with an appropriate reagent. The overall yield of the synthesis is moderate, but the purity of the final product is high.

科学研究应用

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in several studies. In preclinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown potent and selective inhibitory activity against mutant EGFR, including T790M, which is a common mutation associated with resistance to first-generation EGFR TKIs. In clinical studies, 6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide has shown promising results in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, with a high response rate and a favorable safety profile.

属性

IUPAC Name

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)17-15(8-7-13(3)20-17)18(23)21-14-10-19-22(11-14)16-6-4-5-9-24-16/h7-8,10-12,16H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSHIXEWKFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC2=CN(N=C2)C3CCCCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。